molecular formula C15H14NO5S- B11050715 [4-(Benzylsulfamoyl)phenoxy]acetate

[4-(Benzylsulfamoyl)phenoxy]acetate

Cat. No.: B11050715
M. Wt: 320.3 g/mol
InChI Key: PFDWKYNNVVVMDM-UHFFFAOYSA-M
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Description

[4-(Benzylsulfamoyl)phenoxy]acetate: is an organic compound that features a benzylsulfamoyl group attached to a phenoxyacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(Benzylsulfamoyl)phenoxy]acetate typically involves the reaction of 4-(benzylsulfamoyl)phenol with chloroacetic acid or its derivatives under basic conditions. The reaction proceeds through nucleophilic substitution, where the phenol group attacks the electrophilic carbon of the chloroacetic acid, forming the ester linkage .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of [4-(Benzylsulfamoyl)phenoxy]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylsulfamoyl group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecule. This can lead to inhibition or activation of biochemical pathways, depending on the context .

Comparison with Similar Compounds

Uniqueness:

Properties

Molecular Formula

C15H14NO5S-

Molecular Weight

320.3 g/mol

IUPAC Name

2-[4-(benzylsulfamoyl)phenoxy]acetate

InChI

InChI=1S/C15H15NO5S/c17-15(18)11-21-13-6-8-14(9-7-13)22(19,20)16-10-12-4-2-1-3-5-12/h1-9,16H,10-11H2,(H,17,18)/p-1

InChI Key

PFDWKYNNVVVMDM-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)OCC(=O)[O-]

Origin of Product

United States

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